The Pharmacological Architecture of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride: A Privileged Scaffold in Metalloenzyme Inhibition
The Pharmacological Architecture of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride: A Privileged Scaffold in Metalloenzyme Inhibition
Executive Summary & Chemical Ontology
In modern drug discovery, specific molecular architectures are designated as "privileged scaffolds" due to their disproportionate success in engaging diverse biological targets. 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1) is a prime example of such a scaffold [1]. Rather than acting as a standalone therapeutic, this molecule is a highly potent, functionalizable building block (pharmacophore) whose intrinsic mechanism of action (MoA) is realized when it is incorporated into target-specific ligands.
The structural brilliance of this 5,5-fused bicyclic system lies in its dual-domain functionality:
-
The Aromatic Imidazole Domain: Contains an exposed sp2 -hybridized nitrogen that acts as a highly efficient electron donor for coordinating transition metals (e.g., Fe2+/Fe3+ , Zn2+ ) in enzyme active sites.
-
The Saturated Pyrrolidine Domain (with 7-Amine): Provides a conformationally rigid, stereospecific vector. The primary amine at the 7-position serves as the critical synthetic handle—allowing medicinal chemists to append amides, ureas, or aryl groups that reach into adjacent hydrophobic pockets or solvent channels to achieve target selectivity.
The dihydrochloride salt formulation is a deliberate chemical choice: it protonates both the primary aliphatic amine and the basic imidazole nitrogen. This prevents oxidative degradation during storage, prevents unwanted nucleophilic side-reactions, and ensures optimal aqueous solubility for high-throughput screening (HTS) and library synthesis.
Core Mechanisms of Action: The Metalloenzyme Paradigm
The primary mechanism of action for derivatives built upon the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine core is competitive metalloenzyme inhibition . By mimicking the natural substrate's transition state, the imidazole nitrogen displaces water or endogenous ligands to form a coordinate covalent bond with the catalytic metal ion, while the 7-amine-derived side chain locks the molecule into the active site via hydrogen bonding and steric occlusion.
Steroidogenesis Inhibition (CYP11B1, CYP11B2, and CYP17A1)
Cytochrome P450 (CYP) enzymes involved in steroidogenesis rely on a catalytic heme iron. Derivatives of the pyrrolo-imidazole scaffold, such as Osilodrostat (LCI-699) and Orteronel (TAK-700), utilize the sp2 nitrogen of the imidazole ring to bind directly to the heme iron ( Fe3+ )[3, 5, 6].
-
CYP11B1 (11β-hydroxylase): Inhibition blocks the conversion of 11-deoxycortisol to cortisol. This is the mechanistic basis for treating Cushing's syndrome[3, 6].
-
CYP11B2 (Aldosterone Synthase): Inhibition blocks the conversion of 11-deoxycorticosterone to aldosterone, providing a pathway to treat severe heart failure and primary aldosteronism [3].
-
CYP17A1 (17,20-lyase): Inhibition blocks androgen synthesis, a mechanism explored for castration-resistant prostate cancer [5].
Gram-Negative LpxC Inhibition
Beyond human CYPs, the scaffold is highly effective against bacterial metalloenzymes. UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme critical for Lipid A biosynthesis in Gram-negative bacteria. Pyrrolo-imidazole derivatives coordinate the catalytic Zn2+ ion, disrupting the bacterial outer membrane assembly and providing a novel mechanism against multidrug-resistant pathogens like Pseudomonas aeruginosa[2].
Logical binding mechanism of the pyrrolo-imidazole scaffold to metalloenzymes.
Self-Validating Experimental Protocols
To evaluate the efficacy and mechanism of novel compounds synthesized from the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride building block, assays must be designed to separate true target engagement from off-target toxicity.
Protocol 1: Multiplexed Cellular Steroidogenesis Assay (CYP11B1/B2)
Causality & Logic: We utilize the NCI-H295R human adrenocortical carcinoma cell line because it endogenously expresses the complete steroidogenic cascade. We employ LC-MS/MS rather than ELISA because LC-MS/MS allows simultaneous quantification of both the product (Cortisol) and the precursor (11-Deoxycortisol). Self-Validation: If a compound is merely cytotoxic, all steroid levels will drop. If the compound is a true CYP11B1 inhibitor, cortisol will drop while 11-deoxycortisol pools and increases, definitively proving mechanism of action [6].
Step-by-Step Methodology:
-
Cell Seeding: Seed NCI-H295R cells in 96-well plates at 2.5×104 cells/well in DMEM/F12 supplemented with 10% FCS. Incubate for 72 hours at 37°C (5% CO2 ).
-
Compound Preparation: Synthesize the target library using the 7-amine handle of the scaffold. Prepare 10-point serial dilutions (0.1 nM to 10 μM) in DMSO (final assay DMSO < 0.1%).
-
Stimulation & Dosing: Wash cells and add 100 μL of treatment medium containing 1 μM Angiotensin II (to stimulate steroidogenesis) alongside the test compounds. Include Osilodrostat as a positive control.
-
Incubation & Viability Check: Incubate for 24 hours. Perform a parallel CellTiter-Glo assay on a replicate plate to rule out ATP-depletion/cytotoxicity.
-
LC-MS/MS Extraction & Analysis: Extract 50 μL of the supernatant using solid-phase extraction (SPE). Quantify Cortisol, Aldosterone, and 11-Deoxycortisol using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Synthesis: Calculate IC50 values using a 4-parameter logistic regression model.
Self-validating cellular workflow for quantifying CYP11B1/B2 target engagement.
Quantitative Data Presentation
The versatility of the pyrrolo[1,2-c]imidazole core is demonstrated by the sub-nanomolar to low-micromolar affinities achieved across vastly different biological targets simply by modifying the functional group attached to the 7-position (or equivalent stereocenters).
| Target Enzyme | Metal Cofactor | Representative Derivative Class / Drug | Typical IC50 Range | Primary Clinical / Biological Application |
| CYP11B1 | Fe3+ (Heme) | Osilodrostat (LCI-699) analogs | 0.7 – 2.9 nM | Cushing's Syndrome / Hypercortisolism [3, 6] |
| CYP11B2 | Fe3+ (Heme) | Osilodrostat (LCI-699) analogs | 1.0 – 3.0 nM | Primary Aldosteronism / Heart Failure [3, 6] |
| CYP17A1 | Fe3+ (Heme) | Orteronel (TAK-700) analogs | 40 – 60 nM | Castration-Resistant Prostate Cancer[5] |
| LpxC | Zn2+ | 1,2-dihydro-3H-pyrrolo-imidazole-3-ones | 10 – 500 nM | Gram-Negative Bacterial Infections [2] |
| Unknown (Marine) | N/A | Futunamine / Axinellamines | Phenotypic | Anti-inflammatory & Neuroprotective [4] |
References
- NextSDS.5H-Pyrrolo[1,2-c]imidazol-7-amine,6,7-dihydro-(9CI)
- PubMed / NIH.
- ResearchGate.Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors.
- ACS Publications.Futunamine, a Pyrrole–Imidazole Alkaloid from the Sponge Stylissa aff. carteri Collected off the Futuna Islands.
- ACS Publications.Multistep Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1.
- NCATS Inxight Drugs.
